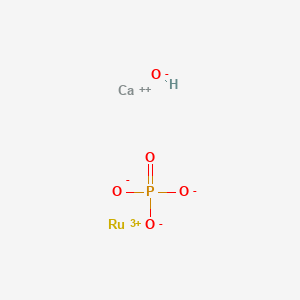![molecular formula C22H18ClNOS B14192100 N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-76-7](/img/structure/B14192100.png)
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzenecarbothioyl group and a phenylethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-chlorobenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure consistent quality and yield, which are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies often focus on understanding how modifications to its structure can enhance its efficacy and selectivity.
Medicine
In medicinal chemistry, derivatives of benzamides are explored for their potential therapeutic applications. While specific data on this compound is limited, similar compounds have been studied for their potential as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may be used as a precursor in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorobenzenecarbothioyl)-N-phenylbenzamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)acetamide
- N-(4-chlorobenzenecarbothioyl)-N-(1-phenylethyl)propionamide
Uniqueness
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide is unique due to the presence of the (1R)-1-phenylethyl group, which can impart specific stereochemical properties and potentially enhance its biological activity compared to similar compounds.
Propriétés
Numéro CAS |
917876-76-7 |
|---|---|
Formule moléculaire |
C22H18ClNOS |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C22H18ClNOS/c1-16(17-8-4-2-5-9-17)24(21(25)18-10-6-3-7-11-18)22(26)19-12-14-20(23)15-13-19/h2-16H,1H3/t16-/m1/s1 |
Clé InChI |
PXLIOGBDOFQVEM-MRXNPFEDSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)






![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)

![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
